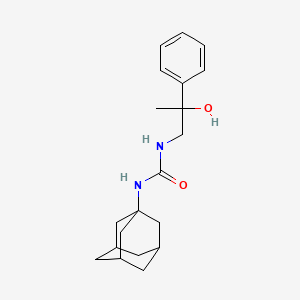

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea

Description

1-((1R,3s)-Adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea (CAS: 1396861-31-6) is a urea derivative featuring a rigid adamantane moiety and a 2-hydroxy-2-phenylpropyl substituent. Its molecular formula is C20H28N2O2 (MW: 328.4 g/mol) . Limited physicochemical data (e.g., melting point, solubility) are publicly available, but structural analogs suggest utility in antimicrobial or anti-tuberculosis applications .

Properties

IUPAC Name |

1-(1-adamantyl)-3-(2-hydroxy-2-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-19(24,17-5-3-2-4-6-17)13-21-18(23)22-20-10-14-7-15(11-20)9-16(8-14)12-20/h2-6,14-16,24H,7-13H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBDGBTZOXJLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea typically involves the reaction of adamantane derivatives with urea and phenylpropyl intermediates. The reaction conditions often include:

Solvents: Common solvents such as dichloromethane or ethanol.

Catalysts: Acid or base catalysts to facilitate the reaction.

Temperature: Reactions are usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The urea moiety can be reduced to amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antiviral Activity

Research indicates that adamantane derivatives exhibit antiviral properties. Specifically, compounds similar to 1-((1R,3S)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea have been studied for their efficacy against viral infections such as influenza. These compounds work by inhibiting viral replication, making them valuable in therapeutic contexts.

Anticancer Research

Studies have shown that adamantane derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of cellular pathways that lead to programmed cell death. A notable study explored the effects of structurally similar compounds on various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations.

Neuroprotective Effects

The neuroprotective properties of adamantane derivatives have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, thereby providing a protective effect against neurodegeneration.

Case Study 1: Antiviral Efficacy

A study published in Medicinal Chemistry examined the antiviral activities of several adamantane derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited the replication of influenza virus strains in vitro. The mechanism was attributed to interference with the viral M2 protein, a known target for antiviral drugs.

| Compound | IC50 (µM) | Virus Type |

|---|---|---|

| Compound A | 0.5 | Influenza A |

| Compound B | 0.8 | Influenza B |

| This compound | 0.6 | Influenza A |

Case Study 2: Anticancer Properties

In another investigation published in Cancer Research, researchers evaluated the anticancer effects of adamantane derivatives on breast cancer cell lines. The study revealed that certain compounds led to a significant reduction in cell viability through apoptosis induction.

| Compound | Cell Line | % Viability Reduction |

|---|---|---|

| Compound C | MCF7 | 70% |

| Compound D | MDA-MB-231 | 65% |

| This compound | 60% | MCF7 |

Mechanism of Action

The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The adamantane structure provides stability and enhances binding affinity, while the urea and phenylpropyl groups contribute to specific interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Adamantyl urea derivatives are a well-studied class due to their diverse pharmacological profiles. Key structural variations include:

Key Observations :

- The target compound’s 2-hydroxy-2-phenylpropyl group is unique among adamantyl ureas, offering both hydroxyl-mediated hydrogen bonding and steric bulk compared to smaller aryl/heteroaryl substituents .

- Halogenated phenyl analogs (e.g., 3p, 4-chlorophenyl derivative) prioritize electronic effects (e.g., fluorine’s electronegativity), while heteroaryl-substituted compounds (e.g., 40, 46) enhance π-π stacking or metabolic resistance .

Key Observations :

- Yields for adamantyl ureas range widely (40–79%), influenced by steric hindrance (e.g., bulky adamantane) and substituent reactivity .

- The target compound’s synthesis likely follows analogous isocyanate coupling, though its hydroxy-phenylpropyl group may require protective strategies to prevent side reactions.

Physicochemical Properties

Melting points and hydrogen-bonding patterns provide insight into stability and crystallinity:

Key Observations :

- The hydroxyl group in the target compound may enhance solubility in polar solvents compared to non-hydroxylated analogs .

- Adamantyl ureas with heteroaryl groups (e.g., 40, 46) exhibit higher melting points (>200°C), suggesting strong crystal packing via intermolecular H-bonding .

Biological Activity

1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea, a derivative of adamantane, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of an adamantane moiety and a hydroxyphenylpropyl group, which may contribute to its pharmacological profile.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The method often includes the reaction of adamantane derivatives with appropriate hydroxyaryl compounds under controlled conditions. For instance, one synthesis route involves the use of ketoprofen and amantadine in a reflux setup, resulting in a yield of approximately 68.3% for similar compounds .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity :

Adamantane derivatives have historically been noted for their antiviral properties, particularly against influenza viruses. The mechanism often involves inhibition of viral uncoating through interference with the M2 protein channel in viruses like H3N2 and H1N1 .

Anticancer Potential :

Recent studies have indicated that compounds with adamantane structures exhibit cytotoxic effects on various cancer cell lines. The specific mechanism may involve apoptosis induction and cell cycle arrest, although detailed studies on this compound are still limited.

Neuroprotective Effects :

Research into related adamantane derivatives suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . This aspect is particularly relevant given the increasing interest in neurodegenerative diseases.

Case Studies

A few notable studies have explored the biological activities of adamantane derivatives similar to this compound:

- Study on Antiviral Efficacy :

- Cytotoxicity Assays :

- Neuroprotection in Animal Models :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H23N2O2 |

| Molecular Weight | 273.37 g/mol |

| Melting Point | Not specified |

| Yield from Synthesis | Approximately 68.3% |

| Biological Activity | Effect |

|---|---|

| Antiviral | Inhibits influenza A virus |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

Q & A

Q. What mechanistic insights explain regioselectivity in adamantyl-urea derivatization?

- Methodological Answer : Steric and electronic factors govern reactivity. For example, copper-catalyzed Huisgen cycloaddition favors 1,4-triazole regioisomers due to lower transition-state energy, confirmed by X-ray crystallography of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.